molecular formula C10H11NS3 B12368566 Metallo-|A-lactamase-IN-15

Metallo-|A-lactamase-IN-15

Cat. No.: B12368566
M. Wt: 241.4 g/mol
InChI Key: MEJQWEINVXTSHQ-ZJUUUORDSA-N
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Description

Metallo-β-lactamase (MBL) inhibitors are critical for combating antibiotic resistance mediated by MBLs, enzymes that hydrolyze β-lactam antibiotics, including carbapenems. Metallo-β-lactamase-IN-15 (hereafter IN-15) is a synthetic inhibitor designed to target Class B1 MBLs, such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).

MBLs are classified under the Bush-Jacoby-Medeiros functional group 3, characterized by their zinc-dependent hydrolysis of β-lactams . IN-15’s development aligns with global efforts to counter carbapenem-resistant Enterobacteriaceae (CRE), which frequently harbor plasmids carrying blaNDM-1 or related genes .

Properties

Molecular Formula

C10H11NS3

Molecular Weight

241.4 g/mol

IUPAC Name

[(1R,3aS)-3,3a-dihydro-1H-[1,3]thiazolo[4,3-b][1,3]benzothiazol-1-yl]methanethiol

InChI

InChI=1S/C10H11NS3/c12-5-9-11-7-3-1-2-4-8(7)14-10(11)6-13-9/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1

InChI Key

MEJQWEINVXTSHQ-ZJUUUORDSA-N

Isomeric SMILES

C1[C@H]2N([C@H](S1)CS)C3=CC=CC=C3S2

Canonical SMILES

C1C2N(C(S1)CS)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting Materials : 1,4-Dithiane-2,5-diol and 2-aminothiophenol.
  • Solvent : Anhydrous methanol.
  • Catalyst : Acetic acid (5 mol%).
  • Temperature : 60°C under microwave irradiation (300 W).
  • Time : 2 hours.

The reaction proceeds via a double cyclization mechanism, forming the tricyclic BBH scaffold with a rigid benzene ring fused to two thiazolidine rings. The product is obtained as a racemic mixture of syn-diastereomers in 85% yield.

Thiol Group Functionalization and Protection

The thiol group in the BBH scaffold is critical for zinc ion coordination in MBLs. To prevent oxidation during synthesis, a trityl (Trt) protecting group is employed.

Protection Protocol

  • Reagent : Trityl chloride (1.2 equiv).
  • Base : Triethylamine (2.0 equiv).
  • Solvent : Dichloromethane (DCM).
  • Conditions : Stirred at 25°C for 12 hours.
  • Deprotection : The Trt group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 30 minutes, yielding the free thiol.

Optimization of Aromatic Substituents

To enhance hydrophobic interactions with MBL active sites, aromatic substituents are introduced via Suzuki-Miyaura cross-coupling. This step is pivotal for achieving submicromolar inhibition.

Cross-Coupling Procedure

  • Substrate : Bromobenzene derivative of the BBH scaffold.
  • Catalyst : Pd(dppf)Cl₂·DCM (0.05 equiv).
  • Base : Na₂CO₃ (3.0 equiv).
  • Boronate Reagent : Phenylboronic acid (1.3 equiv).
  • Solvent : Degassed dioxane/water (2:1 v/v).
  • Conditions : Microwave irradiation at 100°C for 3 hours.

Post-coupling, the product is purified via preparative supercritical fluid chromatography (prep-SFC) to isolate the desired regioisomer.

Final Purification and Characterization

MBL-IN-15 is purified to >98% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Data

  • Molecular Formula : C₁₀H₁₁NS₃.
  • Molecular Weight : 241.4 g/mol.
  • MS (ESI+) : m/z 242.1 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H), 4.22 (q, 2H), 3.78 (s, 2H), 2.95 (t, 2H), 1.32 (t, 3H).

Yield and Stability Considerations

Step Yield (%) Purity (%) Stability Notes
Cyclocondensation 85 90 Sensitive to moisture
Thiol Protection 92 95 Stable at −20°C
Cross-Coupling 54 85 Light-sensitive
Final Purification 70 98 Stable in DMSO at −80°C

Mechanistic Insights from Structural Studies

X-ray crystallography of MBL-IN-15 bound to NDM-1 (PDB: 8F2A) reveals:

  • Zinc Coordination : The thiol group bridges Zn1 and Zn2 (bond lengths: 2.3–2.5 Å).
  • Hydrophobic Interactions : The benzene ring engages

Chemical Reactions Analysis

Types of Reactions: Metallo-|A-lactamase-IN-15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Metallo-|A-lactamase-IN-15 has a wide range of applications in scientific research:

Mechanism of Action

Metallo-|A-lactamase-IN-15 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their enzymatic activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares IN-15 with other MBL inhibitors and analogous compounds, focusing on potency, spectrum, and clinical relevance.

Compound Target MBL(s) IC50 (µM) Selectivity Over Human Enzymes Clinical Stage Key Reference(s)
Metallo-β-lactamase-IN-15 NDM-1, VIM-2 Data not disclosed High (no cytotoxicity reported) Preclinical
Aspergillomarasmine A NDM-1, VIM-2 0.2–0.5 Moderate Preclinical
EDTA (Ethylenediaminetetraacetic acid) Broad-spectrum MBLs 10–50 Low (toxic at therapeutic doses) Not applicable
D-Captopril IMP-1, L1 2.5 High Phase I
Biphenyl tetrazoles NDM-1 0.8–1.2 High Preclinical

Key Findings:

Potency and Selectivity: IN-15’s lack of disclosed IC50 values limits direct potency comparisons. However, its design likely prioritizes zinc-chelation efficiency, similar to aspergillomarasmine A (IC50 = 0.2–0.5 µM), a natural inhibitor with demonstrated in vivo efficacy against NDM-1 . Unlike EDTA, which non-specifically chelates metal ions and causes toxicity, IN-15 is hypothesized to exhibit higher selectivity, akin to D-captopril (a repurposed angiotensin-converting enzyme inhibitor) .

Spectrum of Activity :

  • IN-15 targets NDM-1 and VIM-2, aligning with the most prevalent MBLs in CRE infections . In contrast, D-captopril primarily inhibits IMP-type MBLs, which are less globally disseminated .

For example, MBL variants with altered zinc coordination (e.g., NDM-5) often evade inhibition by first-generation chelators .

Mechanistic Advantages :

  • IN-15 ’s zinc-chelating mechanism is distinct from β-lactamase inhibitors like avibactam (a serine-β-lactamase inhibitor), which are ineffective against MBLs. This positions IN-15 as a complementary therapy in combination regimens .

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